molecular formula C7H6BrN3 B2501432 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-70-1

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B2501432
M. Wt: 212.05
InChI Key: CYCAOGCFPKJZTI-UHFFFAOYSA-N
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Description

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a compound that belongs to the class of pyrrolopyrazines, which are heterocyclic aromatic compounds containing a pyrrolo[2,3-b]pyrazine skeleton. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolo[2,3-b]pyrazine derivatives has been reported using different methods. An efficient one-pot synthesis method for 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines has been developed, which utilizes a copper-free Sonogashira coupling followed by a base-mediated 5-exo-dig cyclization, yielding the desired products in good yields . This method is significant as it expands the scope of accessible structures and introduces a halide for further synthetic elaboration, which could be adapted for the synthesis of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-b]pyrazine derivatives can be confirmed using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, was determined, revealing a planar molecular arrangement and a partial separation of charge leading to donor-acceptor type stacking . Although not directly related to 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, these findings provide insight into the potential molecular geometry and interactions of similar compounds.

Chemical Reactions Analysis

Pyrrolo[2,3-b]pyrazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles have been synthesized and evaluated as protein kinase inhibitors with promising antiproliferative activity . These findings suggest that the bromo and methyl substituents on the pyrrolo[2,3-b]pyrazine core could be further modified to enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-b]pyrazine derivatives can vary depending on their substitution pattern. The thermal cyclization of pyrazinylhydrazones has been used to synthesize various substituted 5H-pyrrolo[2,3-b]pyrazines, which demonstrates the thermal stability and reactivity of these compounds . Additionally, the presence of a bromine atom in the structure, as in 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, would influence its reactivity, making it amenable to further functionalization through nucleophilic substitution or coupling reactions.

Scientific Research Applications

Optoelectronic Material Synthesis

The compound is utilized in the synthesis of organic optoelectronic materials. Research indicates efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involving regio-selective amination reactions. These compounds exhibit promising optical properties and thermal stability, making them suitable for use in optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).

Anti-Inflammatory Properties

A study synthesized pyrrolo[1,2-a]pyrazines derivatives from 2-bromo-5-methoxypyrazine and showcased moderate in vitro anti-inflammatory effects. These findings suggest the potential use of these derivatives as anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).

Synthetic Methodology Advancements

Efforts have been made to enhance synthetic methodologies involving this compound. A study reports a cleaner and efficient one-pot method for synthesizing 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines, expanding the scope of structures and improving yields for further synthetic elaboration (Simpson, St-Gallay, Stokes, Whittaker, & Wiewiora, 2015).

Antiproliferative Activity

Derivatives of pyrrolo[2,3-b]pyrazine have been synthesized and tested for antiproliferative activity against human tumor cell lines. Some compounds exhibited significant inhibitory effects, suggesting their potential as kinase inhibitors in cancer treatment (Dubinina, Platonov, Golovach, Borysko, Tolmachov, & Volovenko, 2006).

Catalysis in Synthesis

The compound has applications in catalysis for synthesizing azaindoles. Cycloisomerization of specific amines with AuCl3 has been used to synthesize substituted pyrrolo(2,3-b)pyridines and pyrrolo(2,3-b)pyrazines, showcasing the compound's utility in producing complex molecular structures (Gala, Cordoba, Izquierdo, & Alvarez-Builla, 2014).

Pharmaceutical Intermediate Synthesis

The chemical structure of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is critical in synthesizing various nitrogen-containing heterocyclic compounds, used as structural components in pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 and H317 . Precautionary statements include P261, P264, P270, P272, P280, P301+P312, P302+P352, P321, P330, P333+P313, P363, and P501 .

Future Directions

Pyrrolopyrazine derivatives, including 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, have been identified as key N-heterocycles with potential use in medicine and agriculture . The development of pyrrolopyrazine derivatives is a good topic of research .

properties

IUPAC Name

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCAOGCFPKJZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=C(N=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Synthesis routes and methods

Procedure details

The mixture of allyl-(3,5-dibromo-pyrazin-2-yl)-amine (3.51 g, 12.0 mmol), TEA (4 mL, 28.8 mmol), sodium formate (204 mg, 3.00 mmol), Bu4NH4Br (580 mg, 1.80 mmol), and Pd(OAc)2 (269 mg, 1.20 mmol) in 24 mL of DMF was heated at 50° C. overnight then cooled to RT. The reaction mixture was partitioned between EtOAc and brine. The organic layer was dried (MgSO4), concentrated, and purified by SiO2 chromatography (120 g SiO2, hexanes/EtOAc 0-70% EtOAc) to give 0.279 g of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine (11% yield).
Name
allyl-(3,5-dibromo-pyrazin-2-yl)-amine
Quantity
3.51 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
catalyst
Reaction Step One

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